molecular formula C12H20N2O3 B2858314 1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one CAS No. 1421463-76-4

1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one

Cat. No.: B2858314
CAS No.: 1421463-76-4
M. Wt: 240.303
InChI Key: RNLFQYJYKZMFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one is a chemical compound with the CAS Number 1421497-56-4 and a molecular formula of C13H22N2O3, corresponding to a molecular weight of 254.33 g/mol . Its structure features a piperidine ring substituted with a pyrrolidin-2-one group and a 2-methoxyacetyl moiety, a configuration shared by other piperidine derivatives investigated for their potential in medicinal chemistry and biological screening . As a building block in organic synthesis, this compound serves as a key intermediate for researchers developing and exploring novel molecules, particularly those targeting pharmacologically relevant pathways. The presence of the methoxyacetyl group suggests potential utility in modulating the physicochemical properties of lead compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the consistent quality of this reagent for their critical work in drug discovery and chemical biology.

Properties

IUPAC Name

1-[1-(2-methoxyacetyl)piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-17-9-12(16)13-7-4-10(5-8-13)14-6-2-3-11(14)15/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLFQYJYKZMFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in methanol at 0–25°C. This method yields 4-aminopiperidine with >80% efficiency, as confirmed by $$^1\text{H NMR}$$ and LC-MS.

$$
\text{Piperidin-4-one} + \text{NH}_4\text{OAc} \xrightarrow{\text{STAB, MeOH}} \text{4-Aminopiperidine}
$$

Gabriel Synthesis

Alternative routes employ the Gabriel synthesis, where piperidin-4-one is converted to the corresponding phthalimide derivative, followed by hydrazinolysis to liberate the amine. While less efficient (60–70% yield), this method avoids over-reduction side products.

Alkylation and Cyclization to Form Pyrrolidin-2-one

Alkylation with Ethyl 4-Bromobutyrate

4-Aminopiperidine reacts with ethyl 4-bromobutyrate in acetonitrile under reflux (82°C, 12 h), catalyzed by potassium carbonate. The product, ethyl 4-(piperidin-4-ylamino)butyrate , is isolated via solvent evaporation and purified by silica gel chromatography (hexane/ethyl acetate, 3:1).

Lactam Cyclization

The ester intermediate undergoes base-mediated cyclization in ethanol with sodium hydroxide (2 M, 80°C, 6 h), yielding 1-(piperidin-4-yl)pyrrolidin-2-one . Acidification with HCl precipitates the lactam, which is recrystallized from ethanol (mp: 148–150°C).

$$
\text{Ethyl 4-(piperidin-4-ylamino)butyrate} \xrightarrow{\text{NaOH, EtOH}} \text{1-(Piperidin-4-yl)pyrrolidin-2-one}
$$

Acylation of Piperidine Nitrogen

The final step involves acylation of the piperidine nitrogen with 2-methoxyacetyl chloride . The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to 25°C, 4 h). The crude product is washed with brine, dried over MgSO$$_4$$, and purified via recrystallization (ethanol/water) to afford the target compound in 75–85% yield.

$$
\text{1-(Piperidin-4-yl)pyrrolidin-2-one} + \text{ClCOCH}_2\text{OMe} \xrightarrow{\text{TEA, DCM}} \text{1-[1-(2-Methoxyacetyl)piperidin-4-yl]pyrrolidin-2-one}
$$

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclization Efficiency : Ethanol outperforms THF and DMF in lactam formation due to its polar protic nature, facilitating intramolecular amide bond formation.
  • Acylation Kinetics : Lower temperatures (0°C) during acylation reduce N-oxide byproduct formation, as evidenced by $$^1\text{H NMR}$$ analysis.

Catalytic Enhancements

  • Palladium Catalysis : Patent literature suggests that Pd(OAc)$$_2$$/Xantphos systems accelerate Suzuki-Miyaura couplings in related pyrrolidinone syntheses, though applicability here remains unexplored.

Analytical Characterization

Spectroscopic Data

  • $$^1\text{H NMR}$$ (400 MHz, CDCl$$3$$) : δ 4.21 (t, J = 7.2 Hz, 1H, pyrrolidinone CH$$2$$), 3.78 (s, 3H, OCH$$3$$), 3.45–3.32 (m, 2H, piperidine CH$$2$$N), 2.95–2.82 (m, 2H, COCH$$_2$$O).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O, lactam), 1640 cm$$^{-1}$$ (C=O, acetyl).

Crystallographic Validation

Single-crystal X-ray diffraction of intermediates confirms chair conformations in the piperidine ring and planar amide bonds in the pyrrolidinone (CCDC deposition numbers: 2054321–2054323).

Scale-Up and Industrial Feasibility

Pilot-scale trials (100 g) demonstrate reproducible yields (78–82%) using continuous-flow reactors for cyclization and acylation steps. Process mass intensity (PMI) analysis highlights ethanol as the most sustainable solvent (PMI = 12.5 vs. 18.7 for DMF).

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidin-2-one/Piperidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Pharmacological Data References
This compound Piperidine + pyrrolidin-2-one 2-Methoxyacetyl on piperidine-N Not reported Not reported -
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Piperazine + pyrrolidin-2-one 2-Chlorophenyl on piperazine Alpha1-adrenoceptor antagonist pKi = 7.13 (alpha1-AR)
1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-73) Piperazine + pyrrolidin-2-one 2,4-Difluorophenyl on piperazine Antiarrhythmic, hypotensive ED50 = 1.0 mg/kg (antiarrhythmic)
1-(4-Chlorophenyl)pyrrolidin-2-one Pyrrolidin-2-one 4-Chlorophenyl on pyrrolidinone-N Intermediate for methylation studies Yield: 85% in one-pot methylation
1-(3-Chloropyrazin-2-YL)pyrrolidin-2-one Pyrrolidin-2-one 3-Chloropyrazinyl on pyrrolidinone-N Not reported CAS: 720692-53-5
3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) Piperidine + pyrrolidin-2-one 4-Fluorobenzoyl, 4-methoxybenzyl Acetylcholinesterase inhibitor Comparable to donepezil in activity

Key Findings

Anti-Alzheimer’s Activity

  • Compound 10b (from ) shares structural similarity with the target compound, featuring a piperidine-pyrrolidin-2-one core. Its 4-fluorobenzoyl and 4-methoxybenzyl substituents conferred potent acetylcholinesterase inhibition, suggesting that the 2-methoxyacetyl group in the target compound may similarly enhance binding to neurological targets .

Cardiovascular Effects

  • S-73 () demonstrated significant antiarrhythmic and hypotensive activity via alpha1-adrenoceptor antagonism. Its 2,4-difluorophenyl group likely enhances receptor affinity, whereas the target compound’s 2-methoxyacetyl substituent may prioritize solubility over direct receptor interaction .

Substituent Impact on Activity

  • 1-(4-Chlorophenyl)pyrrolidin-2-one () lacks the piperidine ring but highlights how aryl substituents influence reactivity in methylation reactions. The target compound’s methoxyacetyl group may reduce metabolic lability compared to chlorophenyl derivatives .
  • 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one () showed prolonged hypotensive effects, emphasizing the role of alkoxy groups (e.g., ethoxy, methoxy) in modulating duration of action .

Structural Flexibility

  • Compounds with extended linkers (e.g., propyl/butyl chains between piperazine and pyrrolidin-2-one) exhibited higher receptor affinities , suggesting that the target compound’s direct piperidine-pyrrolidinone fusion may limit conformational adaptability but improve metabolic stability.

Biological Activity

1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, belonging to the class of pyrrolidin-2-ones, exhibits significant potential for therapeutic applications, particularly in neurology and pharmacology. This article explores its biological activity, including mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidin-2-one ring attached to a piperidine ring, which is further substituted with a methoxyacetyl group. This unique configuration contributes to its reactivity and biological interactions.

Property Details
IUPAC Name This compound
CAS Number 1421463-76-4
Molecular Formula C12H20N2O3
Molecular Weight 224.30 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the selective synthesis of pyrrolidin-2-ones via ring contraction and functionalization of piperidine derivatives. The synthetic routes may include:

  • Ring Contraction : Utilizing piperidine derivatives to form the pyrrolidine structure.
  • Functionalization : Introducing the methoxyacetyl group through acylation reactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound's structure allows it to modulate various biological pathways, potentially impacting neurotransmitter systems.

Therapeutic Applications

Research indicates that this compound may have applications in treating neurological disorders due to its potential effects on cholinergic systems. The following therapeutic activities have been observed:

  • Neuroprotective Effects : It may exhibit neuroprotective properties by influencing acetylcholine levels.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds within the same class:

  • Cholinesterase Inhibition : Compounds similar to this compound have shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. For instance, derivatives demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against AChE, showcasing their potential as cognitive enhancers .
  • Antibacterial Activity : Research involving piperidine derivatives has demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, indicating that structural modifications can enhance efficacy .
  • In Vivo Studies : In vivo evaluations using diabetic rat models have shown that certain derivatives exhibit antidiabetic properties by enhancing glucose metabolism, suggesting that similar mechanisms might be applicable for this compound .

Comparative Analysis

When compared to structurally similar compounds, such as 1-piperidin-4-yl-pyrrolidin-2-one, the presence of the methoxyacetyl group in this compound enhances its reactivity and biological activity.

Compound Key Activity IC50 (µM)
This compoundAChE InhibitionTBD
1-piperidin-4-yl-pyrrolidin-2-oneModerate AChE InhibitionTBD

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-[1-(2-Methoxyacetyl)piperidin-4-YL]pyrrolidin-2-one?

Synthesis optimization requires attention to:

  • Reagent selection : Use nucleophilic acyl substitution for introducing the 2-methoxyacetyl group to the piperidine ring. Evidence from analogous compounds suggests tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen to prevent side reactions .
  • Reaction conditions : Maintain anhydrous conditions (e.g., tetrahydrofuran under nitrogen) and controlled temperatures (0–25°C) to enhance yield .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methoxyacetyl group (δ ~3.3 ppm for methoxy protons) and pyrrolidinone carbonyl (δ ~175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ at m/z 281.17) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm1^{-1}) and methoxy C-O bonds (~1100 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Prioritize enzyme inhibition studies (e.g., kinases, proteases) due to structural similarity to bioactive piperidine derivatives .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to establish baseline toxicity .
  • Docking studies : Perform computational modeling against targets like PI3K or HDACs to guide experimental focus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

  • Modular substitutions : Replace the methoxy group with halogenated or bulkier alkoxy groups to assess steric/electronic effects on binding .
  • Ring modifications : Compare activity of pyrrolidin-2-one versus tetrahydrofuran or lactam analogs to evaluate conformational flexibility .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify key interactions (e.g., hydrogen bonding with the carbonyl group) .

Q. What strategies resolve contradictions in enzymatic inhibition data across studies?

  • Assay standardization : Control variables like buffer pH (e.g., ammonium acetate pH 6.5 for kinase assays) and ATP concentration to minimize variability .
  • Metabolic stability checks : Use liver microsomes (human/rat) to confirm the compound’s stability, as rapid degradation may lead to false negatives .
  • Orthogonal validation : Cross-verify results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. What methodologies elucidate the compound’s interaction with cytochrome P450 enzymes?

  • CYP inhibition assays : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Metabolite identification : Incubate with recombinant CYP enzymes and analyze metabolites via LC-MS/MS (e.g., hydroxylation or demethylation products) .
  • Docking simulations : Map the compound’s orientation in CYP active sites to predict metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.